molecular formula C17H11Cl2NO3 B4076043 methyl 1-(2,5-dichlorobenzoyl)-1H-indole-3-carboxylate

methyl 1-(2,5-dichlorobenzoyl)-1H-indole-3-carboxylate

Cat. No. B4076043
M. Wt: 348.2 g/mol
InChI Key: KPVGLMZQLFVHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2,5-dichlorobenzoyl)-1H-indole-3-carboxylate, also known as DIBO-Me, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of indole derivatives and is used as a reagent in various chemical reactions.

Mechanism of Action

Methyl 1-(2,5-dichlorobenzoyl)-1H-indole-3-carboxylate works by reacting with a specific protein called SNAP-tag, which is genetically fused to the protein of interest. The reaction between this compound and SNAP-tag results in the covalent attachment of a fluorescent tag to the protein, allowing for its visualization and tracking in live cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cellular processes and does not interfere with protein function or localization. This makes it an ideal tool for studying protein dynamics in live cells without affecting their behavior.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 1-(2,5-dichlorobenzoyl)-1H-indole-3-carboxylate in lab experiments is its ability to selectively label proteins with a fluorescent tag without affecting their function or localization. This allows for the study of protein dynamics in live cells with minimal interference. However, this compound has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of methyl 1-(2,5-dichlorobenzoyl)-1H-indole-3-carboxylate in scientific research. One potential direction is the development of new fluorescent tags that can be selectively attached to proteins using this compound. Another direction is the use of this compound in combination with other techniques to study protein interactions and signaling pathways in live cells. Additionally, the use of this compound in animal models could provide new insights into protein dynamics and function in vivo.

Scientific Research Applications

Methyl 1-(2,5-dichlorobenzoyl)-1H-indole-3-carboxylate has been extensively used in scientific research due to its ability to selectively label proteins with a fluorescent tag. This compound is used as a reagent in a technique called SNAP-tag labeling, which allows for the specific labeling of proteins in live cells. This technique has been used to study protein dynamics, protein-protein interactions, and protein localization in various cellular processes.

properties

IUPAC Name

methyl 1-(2,5-dichlorobenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO3/c1-23-17(22)13-9-20(15-5-3-2-4-11(13)15)16(21)12-8-10(18)6-7-14(12)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVGLMZQLFVHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.